REACTION_SMILES
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[B:1]([Br:2])([Br:3])[Br:4].[CH3:5][O:6][CH2:7][c:8]1[n:9][cH:10][n:11][c:12]([N:15]2[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]2)[c:13]1[CH3:14].[Cl:23][CH2:24][Cl:25].[Na+:22].[OH-:21]>>[OH:6][CH2:7][c:8]1[n:9][cH:10][n:11][c:12]([N:15]2[CH2:16][CH2:17][CH2:18][CH2:19][CH2:20]2)[c:13]1[CH3:14]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrB(Br)Br
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Name
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COCc1ncnc(N2CCCCC2)c1C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
|
Smiles
|
COCc1ncnc(N2CCCCC2)c1C
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1c(CO)ncnc1N1CCCCC1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |